

Application Note: Quantification of Trehalulose using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Trehalulose

Cat. No.: B037205

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Introduction

Trehalulose, a structural isomer of sucrose, is a rare disaccharide with emerging applications in the food and pharmaceutical industries due to its non-cariogenic nature and lower glycemic index. Accurate and reliable quantification of **trehalulose** is crucial for quality control, formulation development, and metabolic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method utilizing an amino column and an Evaporative Light Scattering Detector (ELSD) for the sensitive and selective quantification of **trehalulose**.

Principle

This method employs hydrophilic interaction liquid chromatography (HILIC) on an amino-propyl stationary phase. The separation is based on the differential partitioning of polar analytes, such as sugars, between a polar stationary phase and a less polar mobile phase. The Evaporative Light Scattering Detector (ELSD) is a universal detector suitable for non-volatile analytes like sugars, which lack a UV chromophore. The detector response is dependent on the mass of the analyte, providing a sensitive and stable baseline for accurate quantification.

Quantitative Data Summary

The following tables summarize the chromatographic parameters and expected performance of this method for the analysis of **trehalulose** and other common sugars.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Amino (NH ₂) Column (e.g., Inertsil NH ₂ , 150 mm x 4.6 mm, 5 µm)
Mobile Phase	85% Acetonitrile in Deionized Water
Flow Rate	0.8 mL/min
Column Temperature	40°C
Injection Volume	10 µL
Detector	Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature	60°C
Evaporator Temperature	85°C
Gas Flow Rate	1.1 SLM (Standard Liters per Minute)

Table 2: Expected Retention Times of Common Sugars

Compound	Expected Retention Time (min)
Fructose	~5.5
Glucose	~6.2
Sucrose	~8.0
Trehalulose	~8.5
Trehalose	~9.0
Maltose	~9.8

Note: Retention times are approximate and may vary depending on the specific column, instrument, and slight variations in mobile phase composition. It is crucial to run standards for confirmation.

Table 3: Method Performance Characteristics (Estimated)

Parameter	Expected Value
Linearity (R^2)	> 0.998
Limit of Detection (LOD)	2 - 5 mg/L
Limit of Quantification (LOQ)	10 - 15 mg/L
Precision (%RSD)	< 5%
Accuracy (Recovery %)	95 - 105%

Note: These are typical performance characteristics for HPLC-ELSD analysis of sugars and should be validated for specific applications and matrices.

Experimental Protocols

Reagents and Materials

- **Trehalulose** standard (>90% purity)
- Other sugar standards (fructose, glucose, sucrose, trehalose, maltose) as required
- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Syringe filters (0.45 µm, PTFE or nylon)

Standard Solution Preparation

- Stock Standard (1000 mg/L): Accurately weigh 10 mg of **trehalulose** standard and dissolve it in 10 mL of deionized water in a volumetric flask.

- Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to the upper limit of the expected sample concentrations (e.g., 10, 25, 50, 100, 250, 500 mg/L).

Sample Preparation

- Liquid Samples:
 - For clear liquid samples, dilute an accurately measured volume with the mobile phase to bring the **trehalulose** concentration within the calibration range.
 - Filter the diluted sample through a 0.45 µm syringe filter before injection.
- Solid Samples:
 - Accurately weigh a representative portion of the homogenized solid sample.
 - Extract the sugars with a known volume of deionized water using appropriate techniques (e.g., sonication, vortexing).
 - Centrifuge the extract to pellet insoluble material.
 - Dilute the supernatant with the mobile phase to the desired concentration.
 - Filter the diluted extract through a 0.45 µm syringe filter prior to injection.

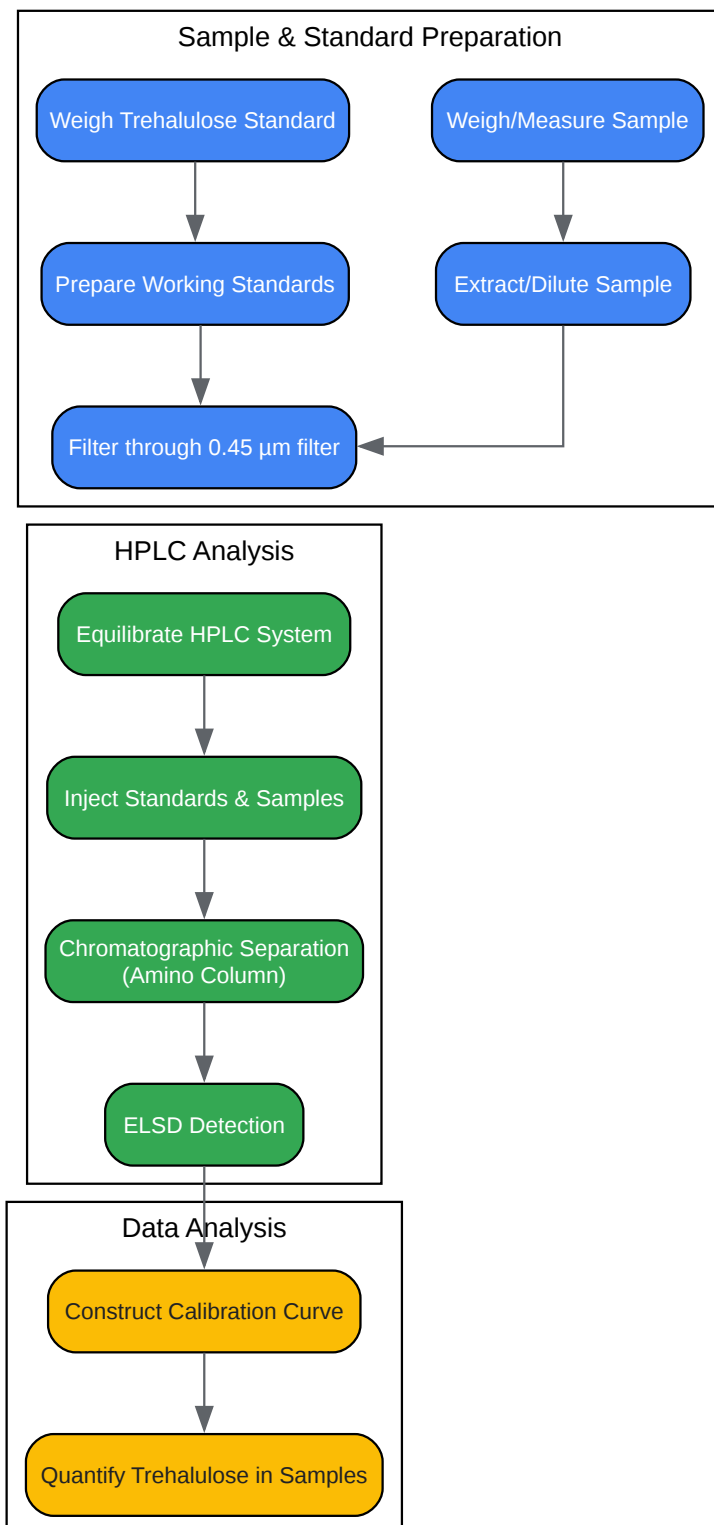
HPLC System Setup and Operation

- Equilibrate the HPLC system with the mobile phase (85% Acetonitrile in water) at a flow rate of 0.8 mL/min until a stable baseline is achieved.
- Set the column oven temperature to 40°C.
- Set the ELSD parameters as specified in Table 1.
- Inject the prepared standards and samples.
- Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the **trehalulose** standards.

- Quantify the amount of **trehalulose** in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow for Trehalulose Quantification

[Click to download full resolution via product page](#)Caption: Experimental Workflow for **Trehalulose** Quantification.



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Caption: Logical Relationships of HPLC System Components.

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